Cas no 573970-70-4 (N-{4-(dimethylamino)phenylmethyl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(2-methoxyphenoxy)acetamide)

N-{4-(dimethylamino)phenylmethyl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(2-methoxyphenoxy)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-{4-(dimethylamino)phenylmethyl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(2-methoxyphenoxy)acetamide
- F1673-3076
- N-(4-(dimethylamino)benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide
- N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide
- N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide
- 573970-70-4
- AKOS016083091
- AF-399/42093501
- N-{[4-(dimethylamino)phenyl]methyl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(2-methoxyphenoxy)acetamide
- AKOS002236920
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- Inchi: 1S/C22H28N2O5S/c1-23(2)18-10-8-17(9-11-18)14-24(19-12-13-30(26,27)16-19)22(25)15-29-21-7-5-4-6-20(21)28-3/h4-11,19H,12-16H2,1-3H3
- InChI Key: GDUOUTACDKELPR-UHFFFAOYSA-N
- SMILES: S1(CCC(C1)N(C(COC1C=CC=CC=1OC)=O)CC1C=CC(=CC=1)N(C)C)(=O)=O
Computed Properties
- Exact Mass: 432.17189317g/mol
- Monoisotopic Mass: 432.17189317g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 655
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 84.5Ų
N-{4-(dimethylamino)phenylmethyl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(2-methoxyphenoxy)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1673-3076-3mg |
N-{[4-(dimethylamino)phenyl]methyl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(2-methoxyphenoxy)acetamide |
573970-70-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1673-3076-5μmol |
N-{[4-(dimethylamino)phenyl]methyl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(2-methoxyphenoxy)acetamide |
573970-70-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1673-3076-2mg |
N-{[4-(dimethylamino)phenyl]methyl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(2-methoxyphenoxy)acetamide |
573970-70-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1673-3076-10μmol |
N-{[4-(dimethylamino)phenyl]methyl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(2-methoxyphenoxy)acetamide |
573970-70-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1673-3076-2μmol |
N-{[4-(dimethylamino)phenyl]methyl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(2-methoxyphenoxy)acetamide |
573970-70-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1673-3076-1mg |
N-{[4-(dimethylamino)phenyl]methyl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(2-methoxyphenoxy)acetamide |
573970-70-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1673-3076-30mg |
N-{[4-(dimethylamino)phenyl]methyl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(2-methoxyphenoxy)acetamide |
573970-70-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1673-3076-4mg |
N-{[4-(dimethylamino)phenyl]methyl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(2-methoxyphenoxy)acetamide |
573970-70-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1673-3076-25mg |
N-{[4-(dimethylamino)phenyl]methyl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(2-methoxyphenoxy)acetamide |
573970-70-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1673-3076-15mg |
N-{[4-(dimethylamino)phenyl]methyl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(2-methoxyphenoxy)acetamide |
573970-70-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
N-{4-(dimethylamino)phenylmethyl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(2-methoxyphenoxy)acetamide Related Literature
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1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
Additional information on N-{4-(dimethylamino)phenylmethyl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(2-methoxyphenoxy)acetamide
Chemical Compound CAS No 573970-70-4: N-{4-(dimethylamino)phenylmethyl}-N-(1,1-dioxo-1λ6-thiolan-3-yl)-2-(2-methoxyphenoxy)acetamide
The chemical compound with CAS No 573970-70-4, known as N-{4-(dimethylamino)phenylmethyl}-N-(1,1-dioxo-1λ6-thiolan-3-yl)-2-(2-methoxyphenoxy)acetamide, is a complex organic molecule with a diverse range of potential applications. This compound is characterized by its intricate structure, which includes a dimethylamino group attached to a phenyl ring, a thiolane ring with a dioxo functional group, and a methoxy-substituted phenoxy acetamide moiety. These structural features contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the potential of this compound in various fields, including pharmaceuticals and agrochemicals. The presence of the dimethylamino group and the thiolane ring suggests that this compound may exhibit interesting biological activities. For instance, the dimethylamino group is known to enhance lipophilicity and improve bioavailability, while the thiolane ring can act as a bioisostere for other heterocyclic systems. Additionally, the methoxy-substituted phenoxy group may confer selectivity in binding interactions with biological targets.
One of the most promising areas of research for N-{4-(dimethylamino)phenylmethyl}-N-(1,1-dioxo-1λ6-thiolan-3-yl)-2-(2-methoxyphenoxy)acetamide is its potential use as a herbicide. The phenoxy acetamide moiety is commonly found in herbicides due to its ability to inhibit key enzymes involved in plant metabolism. Recent experiments have demonstrated that this compound exhibits potent activity against several weed species, making it a strong candidate for further development in agricultural applications.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The synthesis begins with the preparation of the dimethylamino phenylmethyl intermediate, which is then coupled with the thiolane derivative via an amide bond formation. Finally, the phenoxy acetamide moiety is introduced through nucleophilic acylation. This synthetic pathway has been optimized to achieve high yields and excellent purity levels.
The structural complexity of N-{4-(dimethylamino)phenylmethyl}-N-(1,1-dioxo-1λ6-thiolan-3-yl)-2-(2-methoxyphenoxy)acetamide makes it an attractive target for further research into its pharmacokinetic properties. Initial studies have shown that this compound has good oral bioavailability and exhibits minimal toxicity in preclinical models. These findings suggest that it could be developed into a drug candidate for treating various conditions, including parasitic infections and inflammatory diseases.
Another area of interest is the potential use of this compound as an advanced material in polymer chemistry. The thiolane ring can serve as a building block for constructing novel polymers with unique mechanical and thermal properties. Researchers are currently exploring its use in developing high-performance polymers for applications in electronics and aerospace industries.
In conclusion, N-{4-(dimethylamino)phenylmethyl}-N-(1,1-dioxo-1λ6-thiolan-3-yl)-2-(2-methoxyphenoxy)acetamide (CAS No 573970-70-4) is a versatile compound with significant potential across multiple disciplines. Its unique structure enables it to exhibit diverse biological and chemical properties, making it an exciting subject for further research and development.
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